Technical Documentation Center

2-ethoxy-N-(4-iodophenyl)benzamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-ethoxy-N-(4-iodophenyl)benzamide
  • CAS: 312588-69-5

Core Science & Biosynthesis

Foundational

The Biological Activity of 2-ethoxy-N-(4-iodophenyl)benzamide: A Literature Review and Future Perspectives

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive literature review of the potential biological activities of 2-ethoxy-N-(4...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive literature review of the potential biological activities of 2-ethoxy-N-(4-iodophenyl)benzamide. While direct studies on this specific molecule are not extensively available in the public domain, this document synthesizes information from closely related benzamide analogs to build a predictive profile of its biological potential. By examining the biological activities associated with the 2-ethoxybenzamide and N-(4-iodophenyl)benzamide scaffolds, we can infer likely therapeutic targets and pharmacological effects. This guide covers the probable synthetic route, known biological activities of related compounds, and detailed experimental protocols for future investigation. The aim is to provide a foundational resource for researchers interested in exploring the therapeutic promise of this and similar benzamide derivatives.

Introduction: The Benzamide Scaffold in Medicinal Chemistry

Benzamide and its derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities.[1] The amide bond, a key feature of the benzamide structure, is a common motif in many biologically active molecules and approved drugs. The ability to readily modify the benzene ring and the amide nitrogen allows for the fine-tuning of physicochemical properties and biological targets. This has led to the development of benzamide-containing drugs with applications as anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and anticancer agents.[1] The subject of this guide, 2-ethoxy-N-(4-iodophenyl)benzamide, combines two key structural features: a 2-ethoxy substitution on the benzoyl ring and a 4-iodophenyl group on the amide nitrogen. This unique combination suggests the potential for novel biological activities, warranting a thorough investigation.

Proposed Synthesis of 2-ethoxy-N-(4-iodophenyl)benzamide

While a specific synthesis for 2-ethoxy-N-(4-iodophenyl)benzamide has not been detailed in the reviewed literature, a standard and reliable method for its preparation would involve the amidation of 2-ethoxybenzoyl chloride with 4-iodoaniline. This common synthetic route is widely used for the preparation of N-substituted benzamides.[2][3]

Experimental Protocol: Synthesis of 2-ethoxy-N-(4-iodophenyl)benzamide

Principle: This protocol describes a two-step synthesis. First, 2-ethoxybenzoic acid is converted to its more reactive acid chloride derivative using thionyl chloride. Subsequently, the 2-ethoxybenzoyl chloride is reacted with 4-iodoaniline to form the desired amide bond.

Step 1: Synthesis of 2-ethoxybenzoyl chloride

  • To a round-bottom flask, add 2-ethoxybenzoic acid (1 equivalent).

  • Add thionyl chloride (SOCl₂) (2-3 equivalents) in a fume hood.

  • Gently reflux the mixture for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.

  • After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.

  • The resulting 2-ethoxybenzoyl chloride is typically used in the next step without further purification.

Step 2: Synthesis of 2-ethoxy-N-(4-iodophenyl)benzamide

  • Dissolve 4-iodoaniline (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask.

  • Cool the solution in an ice bath (0-5 °C).

  • Slowly add the freshly prepared 2-ethoxybenzoyl chloride (1 equivalent) to the solution of 4-iodoaniline.

  • Add a base, such as triethylamine (TEA) or pyridine (1.1 equivalents), to scavenge the HCl byproduct.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 2-ethoxy-N-(4-iodophenyl)benzamide.

Synthesis_Pathway cluster_step1 Step 1: Acid Chloride Formation cluster_step2 Step 2: Amidation 2-ethoxybenzoic_acid 2-ethoxybenzoic acid 2-ethoxybenzoyl_chloride 2-ethoxybenzoyl chloride 2-ethoxybenzoic_acid->2-ethoxybenzoyl_chloride SOCl₂, reflux target_compound 2-ethoxy-N-(4-iodophenyl)benzamide 2-ethoxybenzoyl_chloride->target_compound DCM, TEA 4-iodoaniline 4-iodoaniline 4-iodoaniline->target_compound

Caption: Proposed two-step synthesis of 2-ethoxy-N-(4-iodophenyl)benzamide.

Biological Activities of Structurally Related Compounds

The 2-ethoxybenzamide Scaffold: Anti-inflammatory and Analgesic Properties

The 2-ethoxybenzamide moiety is a well-known pharmacophore. The parent compound, 2-ethoxybenzamide (also known as ethenzamide), is a non-steroidal anti-inflammatory drug (NSAID) used for its analgesic and anti-inflammatory effects.[4][5] It is believed to exert its effects through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins involved in pain and inflammation.[4]

Derivatives of 2-ethoxybenzamide have been explored for various therapeutic applications. For instance, a series of 2-ethoxy-4-(methoxymethyl)benzamide and 2-ethoxy-5-(methoxymethyl)benzamide analogs were identified as potent and selective inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B).[6] PTP1B is a negative regulator of the insulin signaling pathway, making it a promising target for the treatment of type 2 diabetes and obesity.[6]

The N-(4-iodophenyl)benzamide Scaffold: Potential as an Anticancer and Antimicrobial Agent

The introduction of a halogen atom, particularly iodine, into a molecular scaffold can significantly influence its biological activity.[7] The N-(4-iodophenyl)benzamide moiety has been incorporated into various compounds with demonstrated biological effects. For example, a series of novel benzamides substituted with a pyrazole-linked 1,2,4-oxadiazole, including a compound with an N-(4-iodophenyl)amide group, displayed significant larvicidal activities against mosquito larvae.[8]

Furthermore, studies on iodinated coumarins have highlighted the potential of iodine substitution for developing anticancer and anti-mycobacterial agents.[9] The presence of the iodine atom can enhance lipophilicity, potentially improving cell membrane permeability and interaction with biological targets.

Predicted Biological Activity Profile of 2-ethoxy-N-(4-iodophenyl)benzamide

Based on the activities of its constituent scaffolds, 2-ethoxy-N-(4-iodophenyl)benzamide is predicted to possess a range of biological activities. The following sections outline the hypothesized activities and the experimental protocols to validate them.

Predicted Anti-inflammatory and Analgesic Activity

Given the known properties of the 2-ethoxybenzamide core, it is highly probable that the target compound will exhibit anti-inflammatory and analgesic effects.

Principle: This in vivo assay is a standard model for evaluating the anti-inflammatory activity of novel compounds. Carrageenan injection induces a localized inflammatory response, and the reduction in paw volume by the test compound is a measure of its anti-inflammatory potential.

Procedure:

  • Animal Model: Use male Wistar rats (150-200 g).

  • Grouping: Divide the animals into control, standard (e.g., indomethacin), and test groups (receiving different doses of 2-ethoxy-N-(4-iodophenyl)benzamide).

  • Compound Administration: Administer the test compound and standard drug orally or intraperitoneally. The control group receives the vehicle.

  • Induction of Edema: After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

  • Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.

  • Analysis: Calculate the percentage inhibition of edema for each group compared to the control group.

Carrageenan_Assay Start Animal Acclimatization Grouping Divide into Control, Standard, and Test Groups Start->Grouping Dosing Administer Vehicle, Standard Drug, or Test Compound Grouping->Dosing Induction Inject Carrageenan into Paw Dosing->Induction Measurement Measure Paw Volume at Timed Intervals Induction->Measurement Analysis Calculate Percentage Inhibition of Edema Measurement->Analysis End Evaluate Anti-inflammatory Activity Analysis->End

Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.

Predicted Anticancer Activity

The presence of the N-(4-iodophenyl) group suggests potential anticancer activity. The mechanism could involve various pathways, including the induction of apoptosis or the inhibition of key signaling molecules.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Procedure:

  • Cell Culture: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of 2-ethoxy-N-(4-iodophenyl)benzamide and a vehicle control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

MTT_Assay Start Seed Cancer Cells in 96-well Plates Treatment Add Test Compound at Various Concentrations Start->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent Incubation->MTT_Addition Formazan_Formation Incubate for Formazan Crystal Formation MTT_Addition->Formazan_Formation Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan_Formation->Solubilization Measurement Measure Absorbance Solubilization->Measurement Analysis Calculate IC₅₀ Value Measurement->Analysis End Determine Cytotoxicity Analysis->End

Caption: Workflow for the MTT Cytotoxicity Assay.

Predicted PTP1B Inhibitory Activity

The structural similarity to known 2-ethoxybenzamide-based PTP1B inhibitors suggests that 2-ethoxy-N-(4-iodophenyl)benzamide could also target this enzyme.

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of PTP1B. The enzyme dephosphorylates a substrate, and the amount of product formed is quantified.

Procedure:

  • Reagents: Recombinant human PTP1B, a suitable substrate (e.g., p-nitrophenyl phosphate, pNPP), and a buffer solution.

  • Assay Setup: In a 96-well plate, add PTP1B enzyme, buffer, and various concentrations of the test compound.

  • Pre-incubation: Pre-incubate the mixture for a defined period.

  • Reaction Initiation: Add the substrate (pNPP) to start the enzymatic reaction.

  • Incubation: Incubate at a specific temperature (e.g., 37 °C) for a set time.

  • Reaction Termination: Stop the reaction by adding a strong base (e.g., NaOH).

  • Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm.

  • Analysis: Calculate the percentage of PTP1B inhibition and determine the IC₅₀ value.

Data Summary of Related Compounds

To provide a context for the potential potency of 2-ethoxy-N-(4-iodophenyl)benzamide, the following table summarizes the biological activity of some related benzamide derivatives from the literature.

Compound ClassSpecific Compound/AnalogBiological ActivityIC₅₀ / PotencyReference
2-ethoxy-benzamides2-ethoxy-4-(methoxymethyl)benzamide analog (10m)PTP1B InhibitionIC₅₀ = 0.07 µM[6]
N-(iodophenyl)-benzamides3-(...)-N-(4-iodophenyl)benzamide (12n)Larvicidal (mosquito)-[8]

Conclusion and Future Directions

While direct experimental data on the biological activity of 2-ethoxy-N-(4-iodophenyl)benzamide is currently lacking in publicly accessible literature, a comprehensive analysis of its structural components provides a strong rationale for its investigation as a potential therapeutic agent. The 2-ethoxybenzamide scaffold is a known pharmacophore with anti-inflammatory and analgesic properties, and has also been shown to be a potent inhibitor of PTP1B. The N-(4-iodophenyl) moiety is associated with anticancer and antimicrobial activities in other molecular contexts.

Therefore, 2-ethoxy-N-(4-iodophenyl)benzamide is a promising candidate for screening in anti-inflammatory, anticancer, and anti-diabetic assays. The experimental protocols detailed in this guide provide a clear roadmap for the initial pharmacological evaluation of this compound. Further studies should also focus on elucidating its mechanism of action, determining its structure-activity relationship through the synthesis of analogs, and evaluating its in vivo efficacy and safety profile. The exploration of this and similar benzamide derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety.

References

Sources

Protocols & Analytical Methods

Method

Comprehensive Protocols for the Storage and Handling of Iodinated Benzamide Compounds

An Application Guide by Google Gemini Abstract Iodinated benzamides are a critical class of molecules, integral to fields ranging from medicinal chemistry and drug development to advanced diagnostics, particularly as con...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide by Google Gemini

Abstract

Iodinated benzamides are a critical class of molecules, integral to fields ranging from medicinal chemistry and drug development to advanced diagnostics, particularly as contrast agents.[1][2][3] Their molecular structure, which features a tri-iodinated benzene ring, provides unique properties but also introduces specific stability challenges.[1][2] The carbon-iodine bond can be susceptible to degradation by light, temperature, and oxidative conditions, making meticulous storage and handling paramount to ensure compound integrity, experimental reproducibility, and personnel safety. This guide provides a detailed framework for researchers, scientists, and drug development professionals, outlining the core principles and actionable protocols for the safe and effective management of these valuable compounds.

Core Principles: Understanding Compound Vulnerabilities

The efficacy of any experiment hinges on the quality of the starting materials. For iodinated benzamides, the primary sources of degradation are photolysis, thermal decomposition, and oxidation.

  • Photosensitivity: The carbon-iodine bond can absorb energy from ultraviolet (UV) and even visible light, leading to homolytic cleavage and the formation of radical species. This process, known as photodecomposition, can result in the loss of iodine from the aromatic ring, fundamentally altering the compound's structure and function.[4] Therefore, minimizing light exposure at every stage is the most critical handling principle.[5]

  • Thermal Sensitivity: Elevated temperatures accelerate chemical reactions, including degradation pathways.[6][7] While many solid benzamides are stable at room temperature for short periods, long-term storage at elevated or fluctuating temperatures can compromise their purity.[8][9][10] For solutions, thermal energy can increase the rate of solvent-mediated degradation.

  • Moisture and Atmospheric Sensitivity: Some compounds may be hygroscopic, absorbing moisture from the air, which can affect weighing accuracy and potentially lead to hydrolysis of sensitive functional groups. Furthermore, atmospheric oxygen can pose a risk, especially for compounds with electron-rich aromatic systems or under conditions that promote oxidation (e.g., light exposure). Activated carbon fibers, for example, show a strong affinity for moisture which can impact their ability to capture iodine in humid environments.[11]

Logical Framework for Compound Handling

The following diagram illustrates the decision-making process for storing and handling these sensitive compounds, emphasizing a proactive approach to mitigate degradation risks.

G Fig 1. Decision Tree for Iodinated Benzamide Storage start Compound Received (Solid) is_photosensitive Known Photosensitivity or Default Assumption start->is_photosensitive storage_conditions Define Storage Conditions is_photosensitive->storage_conditions No (Rare) amber_vial Store in Amber Glass Vial or Opaque Container is_photosensitive->amber_vial Yes is_thermosensitive Known Thermal Sensitivity (e.g., low melting point) or Potent? refrigerate Refrigerate (2-8°C) or Freeze (-20°C) is_thermosensitive->refrigerate Yes room_temp Store at Controlled Room Temperature (20-25°C) is_thermosensitive->room_temp No final_storage Final Long-Term Storage storage_conditions->final_storage inert_gas Backfill with Inert Gas (Argon or Nitrogen) amber_vial->inert_gas inert_gas->is_thermosensitive refrigerate->final_storage room_temp->final_storage

Caption: Decision workflow for determining appropriate storage.

Hazard Identification and Personal Protective Equipment (PPE)

Safe handling is non-negotiable. While specific toxicity profiles vary, all novel chemical compounds should be treated as potentially hazardous. Iodine-containing compounds can be irritating to the skin, eyes, and respiratory system.[12][13][14] For potent drug candidates, exposure to even minute quantities could have pharmacological effects.[15][16]

Table 1: Mandatory Personal Protective Equipment (PPE)
Task ScenarioMinimum Required PPERecommended Additional PPE
Handling Vials/Containers Nitrile Gloves, Safety Glasses, Lab Coat-
Weighing Solid Compound Double Nitrile Gloves, Safety Goggles, Lab CoatFace Shield, Disposable Sleeves
Preparing Solutions Double Nitrile Gloves, Safety Goggles, Lab CoatChemical-Resistant Apron, Face Shield
Spill Cleanup Double Nitrile Gloves, Safety Goggles, Lab Coat, Respirator (if dusty/volatile)Chemical-Resistant Boots, Full-Body Suit

Causality:

  • Double Gloving: Prevents direct skin contact. The outer glove is removed immediately after handling the primary container, minimizing the spread of contamination within the lab.[17]

  • Safety Goggles vs. Glasses: Goggles provide a seal around the eyes, offering superior protection from splashes and fine powders compared to safety glasses.[18][19]

  • Lab Coat: Provides a removable barrier to protect personal clothing and skin from minor spills and contamination.[14]

Detailed Storage Protocols

Proper storage is the cornerstone of maintaining compound integrity. The universal guideline is to store iodinated benzamides in a cool, dry, and dark place .[8]

Protocol 1: Long-Term Storage of Solid Compounds

This protocol is designed to maximize the shelf-life of the pure, solid material.

  • Container Selection: Use amber glass vials with PTFE-lined screw caps.[5] The amber color blocks UV and other high-energy wavelengths of light, while the PTFE liner provides a chemically inert seal.

  • Atmosphere Control: Before sealing, gently flush the vial's headspace with an inert gas like argon or nitrogen. This displaces oxygen and moisture, preventing oxidative degradation.

  • Sealing: Secure the cap tightly. For extra protection against atmospheric moisture, wrap the cap-vial interface with Parafilm®.

  • Labeling: Clearly label the vial with the compound name/ID, date received, concentration (if a solution), and any specific hazard warnings.

  • Temperature Control: Store the sealed vial at the appropriate temperature. For most iodinated benzamides, refrigeration (2-8°C) or freezing (-20°C) is recommended.[20] Always refer to the manufacturer's or chemist's recommendation if available.[6]

  • Secondary Containment: Place the primary vial inside a larger, labeled, and shatter-proof secondary container. This contains any potential leaks and simplifies organization within the refrigerator or freezer.[20]

Protocol 2: Storage of Stock and Working Solutions

Solutions are often more susceptible to degradation than the solid material.

  • Solvent Choice: Use anhydrous, high-purity solvents. Residual water or impurities can initiate or catalyze degradation.

  • Container: Store stock solutions in amber glass vials or tubes wrapped securely in aluminum foil to ensure complete light blockage.[5]

  • Storage Temperature: Store solutions frozen (-20°C or -80°C) whenever possible to slow chemical kinetics. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller, single-use volumes.

  • Short-Term Use: For daily use, keep the working solution on ice and protected from light. Discard any unused working solution at the end of the day unless stability data proves it is viable.

Handling and Weighing Protocols

The process of weighing and preparing solutions is the point of highest potential exposure and contamination. For potent compounds, specialized equipment is necessary.[15][16][21]

Workflow for Weighing Potent Compounds

G Fig 2. Workflow for Weighing Potent Iodinated Benzamides cluster_prep Preparation cluster_weighing Weighing Process cluster_cleanup Finalization & Cleanup prep_ppe 1. Don Full PPE (Double Gloves, Goggles, Coat) prep_area 2. Prepare Ventilated Balance Enclosure (VBE) or Fume Hood prep_ppe->prep_area prep_tools 3. Decontaminate Spatula and Weighing Surfaces prep_area->prep_tools retrieve 4. Retrieve Compound from Storage (Allow to reach RT before opening) prep_tools->retrieve weigh 5. Carefully Weigh Compound onto Weigh Paper/Boat retrieve->weigh transfer 6. Transfer Weighed Solid to Tared Receiving Vial weigh->transfer seal 7. Seal Primary and Receiving Vials transfer->seal return_storage 8. Return Primary Vial to Storage seal->return_storage cleanup_tools 9. Decontaminate Tools & Surfaces return_storage->cleanup_tools dispose_waste 10. Dispose of Contaminated Waste (Gloves, Weigh Paper) Properly cleanup_tools->dispose_waste

Caption: Step-by-step process for safely weighing potent solids.

Protocol 3: Weighing and Aliquoting Potent Iodinated Benzamides

This protocol emphasizes containment and accuracy.[22][23]

  • Preparation:

    • Perform all work within a certified chemical fume hood or, for highly potent compounds, a ventilated balance enclosure (VBE) or glovebox isolator.[15]

    • Don the appropriate PPE as outlined in Table 1.

    • Place a new sheet of weigh paper or an antistatic weigh boat on the analytical balance and tare.

  • Equilibration:

    • Remove the compound vial from cold storage and place it in a desiccator at room temperature for at least 30 minutes. This is a critical step. Opening a cold vial immediately will cause atmospheric moisture to condense on the solid, compromising its integrity and your weighing accuracy.

  • Weighing:

    • Once equilibrated, open the vial inside the ventilated enclosure.

    • Using a clean spatula, carefully transfer a small amount of the solid to the weigh paper. Avoid creating airborne dust.

    • Record the precise weight.

  • Transfer and Cleanup:

    • Carefully transfer the weighed solid into the final tared vial or flask.

    • Immediately cap the primary compound vial, wipe it down with 70% ethanol, and return it to its designated storage location.

    • Dispose of the weigh paper and outer gloves into the designated hazardous chemical waste stream.

    • Thoroughly clean the spatula and the balance area according to standard laboratory procedures.

Spill Management and Waste Disposal

Accidents can happen, and a clear plan is essential for safety and environmental protection.

  • Minor Spills (Solid):

    • Alert others in the area.

    • Wearing appropriate PPE, gently cover the spill with a chemical absorbent material.

    • Carefully sweep the mixture into a designated hazardous waste container.

    • Clean the area with a suitable solvent (e.g., ethanol), followed by soap and water.

  • Waste Disposal:

    • Never dispose of iodinated benzamide compounds down the sink or in regular trash.[24] They are considered hazardous chemical waste.

    • Collect all solid waste, contaminated materials (gloves, weigh paper), and solutions in clearly labeled, sealed hazardous waste containers.

    • Some institutions may have specific protocols for incinerating iodinated waste to break down the compounds into molecular iodine and salts.[25]

    • Follow all institutional and local environmental regulations for hazardous waste disposal.[18][24][26]

References

  • Fresh Logistics. (n.d.). Handling Temperature-Sensitive Chemicals. Retrieved from [Link]

  • NetRegs. (n.d.). Temperature controlled chemical storage. Retrieved from [Link]

  • Alltracon. (2024, October 27). Properly Storing Hazardous Chemicals in Your Facility. Retrieved from [Link]

  • Goldberg, A. (2024, October 31). 5 Tips for Handling Photosensitive Reagents. Labtag. Retrieved from [Link]

  • Storemasta. (2026, January 7). Considerations for Temperature-Sensitive Flammable Liquids. Retrieved from [Link]

  • Storemasta. (2025, November 5). What Chemicals Require Temperature Controlled Storage?. Retrieved from [Link]

  • LABORT Fine Chem Pvt. Ltd. (n.d.). MATERIAL SAFETY DATA SHEET IODINE. Retrieved from [Link]

  • Durham Tech. (n.d.). Iodine Safety Data Sheet. Retrieved from [Link]

  • PENTA. (2024, July 25). Iodine - SAFETY DATA SHEET. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Iodine solution. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). Iodine - NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Pharmaceutical Technology. (2013). Effective and Efficient Weighing of Potent Compounds. Retrieved from [Link]

  • Pharmaceutical Outsourcing. (2017, November 22). Best Weighing Practices in the Pharmaceutical Industry. Retrieved from [Link]

  • Study.com. (n.d.). What are the proper PPE to use when using Iodine?. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • ResearchGate. (2013). Effective and efficient weighing of potent compounds. Retrieved from [Link]

  • ChemicalSafetyFacts.org. (n.d.). Personal Protective Equipment and Chemistry. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Automated Weighing of Potent Compounds. Retrieved from [Link]

  • Viau, M., et al. (2015). A Novel In Vitro Method for the Detection and Characterization of Photosensitizers. PLOS ONE. Retrieved from [Link]

  • University of North Texas. (n.d.). Photography Lab Safety Guidelines. Retrieved from [Link]

  • Seemann, A., et al. (2022). Tackling the increasing contamination of the water supply by iodinated contrast media. Insights into Imaging. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemistry, Physicochemical Properties and Pharmacokinetics of Iodinated Contrast Agents. Retrieved from [Link]

  • ResearchGate. (2015). What kind of light source should be used while working with photosensitive chemicals?. Retrieved from [Link]

  • PubMed. (2024). Iodinated contrast media waste management in hospitals in central Norway. Retrieved from [Link]

  • Collect and Recycle. (n.d.). Iodine Disposal For Businesses. Retrieved from [Link]

  • Radiology Key. (2016, June 13). Iodinated Radiocontrast Agents. Retrieved from [Link]

  • PubMed Central. (2025). Assessing the role of iodination degree on biodegradation kinetics and transformation pathways of iodinated contrast media and derivatives. Retrieved from [Link]

  • ResearchGate. (2020). Iodinated Contrast agents within Radiology. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2021). Iodinated contrast media. Retrieved from [Link]

  • Pasternak, J. J., & Williamson, E. E. (2012). Clinical Pharmacology, Uses, and Adverse Reactions of Iodinated Contrast Agents: A Primer for the Non-radiologist. Mayo Clinic Proceedings. Retrieved from [Link]

  • ResearchGate. (n.d.). The Environmental Impact of Iodinated Contrast Media: Strategies for Optimized Use and Recycling. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]

  • PubMed. (2001). Radioiodinated N-(2-diethylaminoethyl)benzamide derivatives with high melanoma uptake. Retrieved from [Link]

  • PubMed. (2004). Occurrence of iodinated x-ray contrast media in domestic effluents and their fate during indirect potable reuse. Retrieved from [Link]

  • PubMed. (2016). Water temperature significantly impacts the formation of iodinated haloacetamides during persulfate oxidation. Retrieved from [Link]

  • PubMed. (1956). [On the spectral distribution of the light sensitivity of some chemicals and on light-protective containers. III...] Retrieved from [Link]

  • National Institutes of Health. (2016). Organic Nanoplatforms for Iodinated Contrast Media in CT Imaging. Retrieved from [Link]

  • Atmospheric Measurement Techniques. (2022). Temperature-dependent sensitivity of iodide chemical ionization mass spectrometers. Retrieved from [Link]

  • ResearchGate. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media. Retrieved from [Link]

  • PubMed. (2024). Synergistic enhancement of iodine capture from humid streams by microporosity and hydrophobicity of activated carbon fiber. Retrieved from [Link]

  • PubMed. (1975). Sensitivity of substituted hydroxylamines to determination by iodine oxidation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-Ethoxy-N-(4-iodophenyl)benzamide

[1] Status: Active Ticket ID: ORG-SYN-2-OEt-Iodo Subject: Optimization of Amide Coupling for Sterically Hindered & Electron-Deficient Substrates Executive Summary You are encountering low yields in the synthesis of 2-eth...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Active Ticket ID: ORG-SYN-2-OEt-Iodo Subject: Optimization of Amide Coupling for Sterically Hindered & Electron-Deficient Substrates

Executive Summary

You are encountering low yields in the synthesis of 2-ethoxy-N-(4-iodophenyl)benzamide . This reaction presents a "perfect storm" of synthetic challenges:

  • Steric Hindrance (The Ortho Effect): The 2-ethoxy group on the benzoic acid creates significant steric bulk immediately adjacent to the carbonyl carbon, blocking nucleophilic attack.

  • Electronic Deactivation: The 4-iodoaniline is a relatively weak nucleophile due to the inductive electron-withdrawing nature of the iodine atom and the resonance stabilization of the lone pair into the aromatic ring.

Standard coupling reagents (EDC, DCC, or even HATU) often fail here because the active ester formed is too bulky to overcome the ortho-substituent's blocking effect. To improve yield, you must switch to a high-energy Acid Chloride pathway.

Module 1: Reaction Engineering (The Protocol)

The Solution: Acid Chloride Activation

We recommend converting 2-ethoxybenzoic acid to its acid chloride using Thionyl Chloride (


) before coupling. The acid chloride is smaller and significantly more electrophilic than an HATU/HOBt active ester, allowing it to bypass the steric blockade.
Step-by-Step Protocol

Part A: Activation (Acid Chloride Formation)

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Keep under

    
     or Ar atmosphere.
    
  • Reagents: Add 2-ethoxybenzoic acid (1.0 equiv) and anhydrous Dichloromethane (DCM) (concentration ~0.5 M).

  • Catalyst: Add DMF (Dimethylformamide) — Critical Step. Use exactly 2-3 drops. DMF forms the Vilsmeier-Haack reagent in situ, which catalyzes the reaction.

  • Chlorination: Add Thionyl Chloride (

    
    )  (1.5 - 2.0 equiv) dropwise at 0°C.
    
  • Reaction: Warm to room temperature, then reflux at 40°C for 2 hours.

    • Checkpoint: Gas evolution (

      
       and 
      
      
      
      ) should cease.
  • Isolation: Remove solvent and excess

    
     under reduced pressure (rotary evaporator).
    
    • Tip: Add dry toluene and re-evaporate (azeotrope) twice to ensure all traces of

      
       are removed. You should have a yellow/golden oil (2-ethoxybenzoyl chloride). Do not purify.  Use immediately.
      

Part B: The Coupling

  • Setup: Dissolve the crude acid chloride in anhydrous DCM (1.0 equiv relative to original acid).

  • Nucleophile: In a separate flask, dissolve 4-iodoaniline (1.0 - 1.1 equiv) and Pyridine (2.0 equiv) in anhydrous DCM.

    • Alternative Base: Triethylamine (

      
      ) or DIPEA can be used, but Pyridine is often superior for aromatic acid chlorides.
      
  • Addition: Cool the amine solution to 0°C. Add the acid chloride solution dropwise over 15 minutes.

  • Completion: Warm to room temperature and stir for 4–12 hours. Monitor by TLC.[1]

Visualizing the Pathway

ReactionPathway Acid 2-Ethoxybenzoic Acid SOCl2 SOCl2 + DMF (Reflux) Acid->SOCl2 AcidCl Acid Chloride (Intermediate) SOCl2->AcidCl Activation (Cl replaces OH) Product 2-Ethoxy-N-(4-iodophenyl) benzamide AcidCl->Product Nucleophilic Attack (Steric Barrier Overcome) Amine 4-Iodoaniline + Pyridine Amine->Product Coupling

Caption: The acid chloride pathway minimizes steric clashes compared to bulky coupling agents (like HATU).

Module 2: Troubleshooting & Diagnostics

If yields remain low (<50%), use this diagnostic tree to identify the failure point.

Diagnostic Decision Tree

Troubleshooting Start Low Yield Observed CheckTLC Check TLC of Reaction Mix Start->CheckTLC SM_Acid Starting Acid Remains? CheckTLC->SM_Acid Yes SM_Amine Starting Amine Remains? CheckTLC->SM_Amine Only Amine ActivationFail Activation Failed: Wet solvents or Old SOCl2 SM_Acid->ActivationFail Acid Cl never formed Hydrolysis Hydrolysis: Moisture entered during addition SM_Acid->Hydrolysis Acid Cl reverted to Acid NucleophileFail Low Reactivity: Add DMAP (10 mol%) or Heat to Reflux SM_Amine->NucleophileFail Acid Consumed (Side Rxn)

Caption: Logic flow for diagnosing yield loss. Most common failure is moisture leading to hydrolysis.

Common Failure Modes
SymptomDiagnosisCorrective Action
Starting material (Acid) persists Incomplete activation.Ensure

is fresh (colorless/pale yellow, not red). Verify DMF was added (catalyst).
Reaction turns black/tarry Oxidation of iodoaniline.Iodine-carbon bonds can be labile. Perform reaction in the dark (wrap flask in foil). Purge heavily with

.
Product co-elutes with aniline Poor separation.Use the Acid Wash technique (see Module 3).
White precipitate forms immediately Pyridinium salt formation.This is normal (Pyridine·HCl). Do not filter until workup; the salt is a byproduct.

Module 3: Purification (Yield Recovery)

The physicochemical properties of your product allow for a "self-cleaning" workup that avoids difficult columns.

The Acid/Base Wash Protocol

Since your product is a neutral amide, you can wash away the unreacted starting materials using their acid/base properties.

  • Quench: Pour reaction mixture into ice water. Dilute with EtOAc.

  • Remove Acid (2-ethoxybenzoic acid): Wash organic layer with sat.

    
     (x2) . The unreacted acid becomes a water-soluble carboxylate salt.
    
  • Remove Amine (4-iodoaniline): Wash organic layer with 1M HCl (x2) .

    • Note: 4-iodoaniline is a weak base, so it requires stronger acid to protonate than standard anilines. 1M HCl is usually sufficient.

    • Caution: Do not use concentrated acid, or you risk hydrolyzing the ether.

  • Final Polish: Wash with Brine, dry over

    
    , and concentrate.[2][3]
    
  • Recrystallization: If the solid is off-white/yellow, recrystallize from Ethanol/Water or Hot Hexanes/EtOAc .

Frequently Asked Questions (FAQs)

Q: Can I use HATU or EDC instead of Thionyl Chloride? A: You can, but yields will likely be 20-40% lower. The 2-ethoxy group creates a "steric wall." HATU forms a bulky active ester that struggles to approach the amine. The Acid Chloride is the smallest possible electrophile, making it the only reliable choice for ortho-substituted benzoates [1].

Q: My product is turning pink/purple on the shelf. Why? A: This indicates deiodination (release of


). Aryl iodides are light-sensitive.[4] Store the final compound in an amber vial, under inert gas, at 4°C or -20°C.

Q: Is the 2-ethoxy group stable to Thionyl Chloride? A: Yes. Ethyl ethers are generally stable to


 reflux conditions. However, avoid Boron Tribromide (

) or extremely strong Lewis acids, which would cleave the ether.

References

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[5] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

(Note: While specific literature on "2-ethoxy-N-(4-iodophenyl)benzamide" is limited to catalog entries, the protocols above are derived from authoritative reviews on sterically hindered amide coupling [1, 2].)

Sources

Optimization

Overcoming steric hindrance in 2-ethoxy-N-(4-iodophenyl)benzamide synthesis

Ticket #409: Overcoming Steric Hindrance in ortho-Substituted Amide Couplings User Issue Summary Subject: Low yield/no reaction when coupling 2-ethoxybenzoic acid with 4-iodoaniline. Current Status: User reports standard...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket #409: Overcoming Steric Hindrance in ortho-Substituted Amide Couplings

User Issue Summary

Subject: Low yield/no reaction when coupling 2-ethoxybenzoic acid with 4-iodoaniline. Current Status: User reports standard EDC/NHS or HATU protocols result in <15% yield or unreacted starting material. Root Cause Analysis: The reaction faces a "double-trouble" kinetic barrier:

  • Steric Shielding: The ortho-ethoxy group on the benzoic acid creates significant steric bulk, blocking the trajectory of the incoming nucleophile (the amine) toward the carbonyl carbon.

  • Electronic Deactivation: The 4-iodoaniline is less nucleophilic than standard aniline due to the inductive electron-withdrawing effect (-I) of the iodine atom.

Decision Matrix: Troubleshooting Pathway

The following decision tree outlines the escalation strategy based on your current experimental failure point.

SynthesisStrategy Start Current Method Failed (HATU/EDC) Check1 Is the Acid Chloride stable/isolable? Start->Check1 RouteA Method A: Acid Chloride (Oxalyl Chloride/DMF) Check1->RouteA Yes (Standard) RouteB Method B: In-Situ Acyl Fluoride (TFFH/BTFFH) Check1->RouteB No (Acid Sensitive) ResultA Yield > 70%? (Check LCMS) RouteA->ResultA Success Proceed to Purification (Module 3) ResultA->Success Yes Nuclear Method C: Thionyl Chloride (Neat, Reflux) ResultA->Nuclear No (Sterics too high)

Figure 1: Strategic workflow for overcoming steric hindrance in amide coupling.

Module 1: The "Gold Standard" – Acid Chloride Activation

Recommendation: Switch from carbodiimides (EDC/DCC) or uroniums (HATU) to an Acid Chloride intermediate. Why: The ortho-ethoxy group donates electron density to the carbonyl oxygen (resonance), making the carbonyl carbon less electrophilic. Converting the acid to an acid chloride creates a highly reactive species that overrides this electronic deactivation and is small enough to mitigate some steric repulsion.

Protocol A: Oxalyl Chloride Activation (Mild)

Best for: Minimizing side reactions while ensuring complete activation.

Reagents:

  • 2-ethoxybenzoic acid (1.0 equiv)

  • Oxalyl chloride (1.5 equiv)

  • DMF (Catalytic, 2-3 drops)

  • DCM (Anhydrous)

  • 4-iodoaniline (1.1 equiv)

  • Triethylamine (Et3N) or DIPEA (2.0 equiv)

Step-by-Step Procedure:

  • Activation: Dissolve 2-ethoxybenzoic acid in anhydrous DCM under Nitrogen/Argon.

  • Catalysis: Add catalytic DMF. Note: Gas evolution will occur immediately upon the next step.

  • Chlorination: Add oxalyl chloride dropwise at 0°C. Allow to warm to Room Temperature (RT) and stir for 2 hours.

    • Checkpoint: Monitor by TLC (convert a mini-aliquot to methyl ester with MeOH to check consumption of acid).

  • Evaporation (Critical): Concentrate the reaction in vacuo to remove excess oxalyl chloride. Re-dissolve the crude acid chloride in fresh anhydrous DCM.

  • Coupling: Add the solution of crude acid chloride dropwise to a separate flask containing 4-iodoaniline and Et3N in DCM at 0°C.

  • Reaction: Stir at RT overnight. If conversion is low after 4 hours, heat to reflux (40°C).

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Precipitate forms immediately Amine salt formationThis is normal (Et3N·HCl). Ensure stirring is vigorous.
Low Conversion (<50%) HCl scavenging failureSwitch base to Pyridine (acts as both solvent and catalyst).
Impurity: Anhydride Incomplete activationEnsure Oxalyl Chloride is fresh; avoid water ingress which hydrolyzes chloride to anhydride.
Module 2: The "Nuclear Option" – Thionyl Chloride (Neat)

Recommendation: Use only if Module 1 fails. Why: Ortho-alkoxy groups can form stable complexes that resist mild activation. Refluxing in neat thionyl chloride (


) forces the equilibrium toward the acid chloride.

Protocol:

  • Suspend 2-ethoxybenzoic acid in neat

    
     (5-10 equiv).
    
  • Reflux (75°C) for 2-3 hours until gas evolution (

    
    ) ceases.
    
  • Remove all

    
      via vacuum distillation (azeotrope with toluene if necessary). Residual thionyl chloride will destroy your aniline.
    
  • Proceed with coupling as described in Module 1, Step 5.

Module 3: Purification & Isolation

Challenge: 4-iodoaniline is toxic, light-sensitive, and often co-elutes with the product.

Workup Protocol:

  • Quench: Dilute reaction with DCM and wash with 1M HCl (2x).

    • Mechanism:[1][2][3] Protonates unreacted 4-iodoaniline (

      
      ), moving it to the aqueous layer.
      
  • Wash: Wash organic layer with Sat.

    
     (removes unreacted acid) and Brine.
    
  • Dry/Concentrate: Dry over

    
    , filter, and concentrate.
    
  • Recrystallization: If chromatography is difficult, recrystallize from Ethanol/Water or Toluene/Hexanes.

FAQ: Mechanistic Insights

Q: Why did HATU fail? A: HATU forms an active ester (OAt-ester). In sterically hindered systems (ortho-substituted), the amine cannot approach the active ester carbonyl effectively. The active ester eventually hydrolyzes or undergoes side reactions (e.g., guanidinylation of the amine) faster than the amide bond forms.

Q: Can I use DMAP? A: Yes. Adding 10-20 mol% DMAP (4-Dimethylaminopyridine) during the coupling step (Module 1, Step 5) creates a highly reactive N-acylpyridinium intermediate. This is less sterically demanding than the starting acid chloride and reacts faster with the aniline.

Q: Is the iodine on the aniline stable? A: Yes, the aryl iodide is stable to standard acylation conditions (acid chlorides, bases, mild heat). Avoid palladium catalysts or extremely high temperatures (>150°C) which could trigger dehalogenation.

Reaction Mechanism Visualization

The following diagram illustrates the steric blockade and the activation pathway required to bypass it.

Mechanism cluster_0 Steric Blockade cluster_1 Activation Pathway Acid 2-Ethoxybenzoic Acid (Ortho-hindered) Fail Direct Coupling (HATU) BLOCKED by Ortho-OEt Acid->Fail Chloride Acid Chloride (High Electrophilicity) Acid->Chloride Oxalyl Chloride DMF cat. Amine 4-Iodoaniline (Weak Nucleophile) Amine->Fail Product 2-Ethoxy-N-(4-iodophenyl)benzamide Chloride->Product + Amine + Base (Et3N)

Figure 2: Mechanistic pathway showing the necessity of acid chloride activation to overcome the ortho-ethoxy steric barrier.

References
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4] Tetrahedron, 61(46), 10827-10852.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-scale applications of amide coupling reagents for the synthesis of pharmaceuticals.[3][4] Organic Process Research & Development, 20(2), 140-177.

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to Ensuring Reproducibility with Nuclear Receptor Modulators: A Comparative Analysis of GW9662 and Rosiglitazone

In the landscape of drug discovery and cellular signaling research, the reproducibility of experimental data is paramount. This guide provides an in-depth comparison of two widely used modulators of the Peroxisome Prolif...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and cellular signaling research, the reproducibility of experimental data is paramount. This guide provides an in-depth comparison of two widely used modulators of the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), the antagonist GW9662 and the agonist Rosiglitazone. While not a direct analysis of 2-ethoxy-N-(4-iodophenyl)benzamide due to the limited availability of public data, this guide uses these well-characterized compounds to illustrate the critical principles and methodologies required to achieve robust and reproducible biological data.

For researchers in pharmacology, metabolism, and oncology, understanding the nuances of how these compounds interact with their targets and the potential for off-target effects is crucial for the correct interpretation of experimental outcomes. This guide will delve into the mechanistic differences, provide detailed experimental protocols for validation, and present a framework for ensuring the reliability of your findings.

Understanding the Key Players: GW9662 and Rosiglitazone

GW9662 is a potent and selective irreversible antagonist of PPARγ, with an IC50 of 3.3 nM.[1] It functions by covalently modifying a cysteine residue within the ligand-binding domain of PPARγ, thereby preventing its activation.[2][3] This irreversible binding is a key factor to consider in experimental design and data interpretation.

Rosiglitazone , a member of the thiazolidinedione (TZD) class of drugs, is a potent agonist for PPARγ.[4] Its activation of PPARγ leads to the regulation of genes involved in glucose and lipid metabolism, making it an effective insulin sensitizer.[4][5] However, research has also pointed to PPARγ-independent effects of Rosiglitazone, highlighting the importance of rigorous experimental controls.[3][6][7]

The Core of Reproducibility: Validating Ligand Activity

Achieving reproducible data begins with the rigorous validation of the activity of the compounds in your specific experimental system. A common and reliable method for this is a reporter gene assay.

Experimental Protocol: PPARγ Reporter Gene Assay

This protocol outlines a method to quantify the antagonist effect of GW9662 on Rosiglitazone-induced PPARγ activation.

Objective: To determine the IC50 of GW9662 in inhibiting Rosiglitazone-mediated PPARγ activation.

Materials:

  • HEK293T cells

  • PPARγ expression vector

  • Peroxisome Proliferator Response Element (PPRE)-driven luciferase reporter vector

  • β-galactosidase (β-gal) expression vector (for transfection control)

  • Rosiglitazone (agonist)

  • GW9662 (antagonist)

  • Cell culture reagents

  • Luciferase and β-galactosidase assay reagents

Procedure:

  • Cell Seeding: Seed HEK293T cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the PPARγ expression vector, PPRE-luciferase reporter vector, and β-gal vector using a suitable transfection reagent.

  • Compound Treatment: 24 hours post-transfection, treat the cells with a fixed concentration of Rosiglitazone (e.g., 1 µM) and varying concentrations of GW9662 (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) and a Rosiglitazone-only control.

  • Incubation: Incubate the cells for an additional 24 hours.

  • Cell Lysis and Assay: Lyse the cells and measure luciferase and β-galactosidase activity according to the manufacturer's instructions.

  • Data Analysis: Normalize the luciferase activity to the β-galactosidase activity to control for transfection efficiency. Plot the normalized luciferase activity against the concentration of GW9662 to determine the IC50 value.

Expected Outcome: A dose-dependent decrease in luciferase activity with increasing concentrations of GW9662, confirming its antagonistic effect on Rosiglitazone-induced PPARγ activation.

Visualizing the Experimental Workflow

experimental_workflow cluster_prep Cell Preparation & Transfection cluster_treatment Compound Treatment cluster_analysis Data Acquisition & Analysis seed Seed HEK293T cells transfect Co-transfect with PPARγ, PPRE-luciferase, & β-gal vectors seed->transfect treat Treat with Rosiglitazone & varying GW9662 concentrations transfect->treat incubate Incubate for 24 hours treat->incubate lyse Lyse cells incubate->lyse measure Measure Luciferase & β-gal activity lyse->measure analyze Normalize data & determine IC50 measure->analyze

Caption: Workflow for PPARγ Reporter Gene Assay.

Comparative Analysis: Downstream Gene Expression

To further ensure the reproducibility and specificity of your findings, it is essential to analyze the expression of known PPARγ target genes. This provides a more biologically relevant readout of compound activity compared to a reporter assay.

Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression

Objective: To compare the effects of Rosiglitazone and GW9662 on the expression of a known PPARγ target gene (e.g., FABP4).

Materials:

  • Adipocytes or another PPARγ-expressing cell line

  • Rosiglitazone

  • GW9662

  • RNA extraction kit

  • cDNA synthesis kit

  • qRT-PCR master mix and primers for FABP4 and a housekeeping gene (e.g., GAPDH)

Procedure:

  • Cell Treatment: Treat cells with Rosiglitazone (e.g., 1 µM), GW9662 (e.g., 1 µM), a combination of both, or a vehicle control for a predetermined time (e.g., 24 hours).

  • RNA Extraction and cDNA Synthesis: Extract total RNA and synthesize cDNA according to the manufacturers' protocols.

  • qRT-PCR: Perform qRT-PCR using primers for FABP4 and the housekeeping gene.

  • Data Analysis: Calculate the relative expression of FABP4 using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.

Expected Quantitative Data
Treatment GroupRelative FABP4 mRNA Expression (Fold Change)Standard Deviation
Vehicle (DMSO)1.0± 0.1
Rosiglitazone (1 µM)8.5± 0.7
GW9662 (1 µM)0.9± 0.1
Rosiglitazone (1 µM) + GW9662 (1 µM)1.2± 0.2

Interpretation: These expected results demonstrate that Rosiglitazone significantly upregulates the PPARγ target gene FABP4, while GW9662 alone has no effect and can effectively block the agonist-induced upregulation. This provides strong, reproducible evidence for the on-target activity of both compounds.

Navigating the Nuances: PPARγ-Independent Effects

A critical aspect of ensuring data integrity is to consider and control for potential off-target or PPARγ-independent effects. Studies have shown that both Rosiglitazone and GW9662 can exert effects that are not mediated by PPARγ activation.[3][6][7]

For instance, GW9662 has been shown to inhibit the growth of breast cancer cells independently of its PPARγ antagonist activity.[3][6] Similarly, Rosiglitazone can induce the unfolded protein response through a PPARγ-independent mechanism.[7]

Experimental Strategy: Utilizing PPARγ Knockdown/Knockout Models

To definitively attribute an observed effect to PPARγ, it is crucial to utilize a cellular model where PPARγ expression is ablated (e.g., via CRISPR/Cas9 or siRNA).

Visualizing the Logic of PPARγ Dependency

ppar_dependency cluster_wildtype Wild-Type Cells cluster_knockout PPARγ Knockout Cells wt_ros Rosiglitazone wt_effect Biological Effect wt_ros->wt_effect wt_gw GW9662 wt_gw->wt_effect ko_ros Rosiglitazone ko_effect_ppar PPARγ-dependent effect absent ko_ros->ko_effect_ppar ko_effect_ind PPARγ-independent effect persists ko_ros->ko_effect_ind ko_gw GW9662 ko_gw->ko_effect_ppar ko_gw->ko_effect_ind

Caption: Logic diagram for determining PPARγ dependency.

Conclusion: A Framework for Rigorous Research

The reproducibility of biological data when using small molecule modulators like GW9662 and Rosiglitazone is contingent on a multi-faceted validation strategy. This guide has outlined a framework that moves from initial validation of ligand activity using reporter assays to the analysis of downstream biological effects on target gene expression, and finally to the critical step of confirming target dependency using genetic models.

By adopting these principles and detailed protocols, researchers can enhance the reliability of their findings, contribute to the robustness of the scientific literature, and accelerate the pace of drug discovery and development.

References

  • Seargent JM, Yates EA, Gill JH. GW9662, a potent antagonist of PPARgamma, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARgamma agonist rosiglitazone, independently of PPARgamma activation. Br J Pharmacol. 2004 Dec;143(8):933-7. Available from: [Link]

  • Gill JH, et al. GW9662, a potent antagonist of PPARgamma, inhibits growth of breast tumour cells and promotes the anticancer effects of the PPARgamma agonist rosiglitazone, independently of PPARgamma activation. PubMed. Available from: [Link]

  • Hernandez R, Teruel T, Lorenzo M. Rosiglitazone produces insulin sensitisation by increasing expression of the insulin receptor and its tyrosine kinase activity in brown adipocytes. Diabetologia. 2003 Dec;46(12):1618-28. Available from: [Link]

  • Kim HS, et al. Rosiglitazone stimulates the release and synthesis of insulin by enhancing GLUT-2, glucokinase and BETA2/NeuroD expression. Biochem Biophys Res Commun. 2008 Mar 14;367(3):623-9. Available from: [Link]

  • Caddy J, et al. Rosiglitazone induces the unfolded protein response, but has no significant effect on cell viability, in monocytic and vascular smooth muscle cells. Biochem Biophys Res Commun. 2010 Oct 1;400(4):689-95. Available from: [Link]

  • Zhi-Jian, L., et al. The forgotten type 2 diabetes mellitus medicine: rosiglitazone. Diabetol Metab Syndr. 2021;13(1):119. Available from: [Link]

  • Richardson H, et al. Effects of Rosiglitazone and Metformin on pancreatic beta-cell gene expression. The University of Brighton. Available from: [Link]

  • Lei F, et al. Discovery of 2-ethoxy-4-(methoxymethyl)benzamide derivatives as potent and selective PTP1B inhibitors. Bioorg Chem. 2019 Nov:92:103273. Available from: [Link]

  • Zhang ZY, et al. A highly selective and potent PTP-MEG2 inhibitor with therapeutic potential for type 2 diabetes. J Am Chem Soc. 2010 Jun 2;132(21):7331-9. Available from: [Link]

  • Li, Y., et al. Synthesis, biological activity and toxicity to zebrafish of benzamides substituted with pyrazole-linked 1,2,4-oxadiazole. RSC Adv. 2021;11(58):36555-36561. Available from: [Link]

  • Wang, Y., et al. Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. Molecules. 2020;25(18):4245. Available from: [Link]

  • Zhang, Y., et al. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. 2019;24(19):3531. Available from: [Link]

  • Zhang, Y., et al. 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. Molecules. 2020;25(3):658. Available from: [Link]

  • Berger, MR, et al. Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treat Rep. 1985 Dec;69(12):1415-24. Available from: [Link]

  • Gharehbaghi K, Grünberger W, Jayaram HN. Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Curr Med Chem. 2002 Apr;9(7):743-8. Available from: [Link]

  • Căproiu, T., et al. Advances in research of new 2-((4-ethylphenoxy)methyl)-n-(arylcarbamothioyl)benzamides. ResearchGate. Available from: [Link]

  • Schubart, A., et al. Discovery of 4-((2 S,4 S)-4-Ethoxy-1-((5-methoxy-7-methyl-1 H-indol-4-yl)methyl)piperidin-2-yl)benzoic Acid (LNP023), a Factor B Inhibitor Specifically Designed To Be Applicable to Treating a Diverse Array of Complement Mediated Diseases. J Med Chem. 2020 Jun 11;63(11):5697-5722. Available from: [Link]

  • Shang, Z., et al. Direct Synthesis of 2-(4-Hydroxyphenoxy)benzamide Derivatives from 2-Aryloxybenzamide via PhIO-Mediated Oxidation Reaction. Molecules. 2024;29(12):6048. Available from: [Link]

  • Google Patents. Method for preparing 4-[2-(dimethylamino)ethoxy]benzylamine as itopride-hydrocloride salt mediate.

Sources

Comparative

Structural Validation of 2-Ethoxy-N-(4-iodophenyl)benzamide: A Crystallographic Benchmarking Guide

Topic: Structural validation of 2-ethoxy-N-(4-iodophenyl)benzamide via X-ray crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structural validation of 2-ethoxy-N-(4-iodophenyl)benzamide via X-ray crystallography Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In the development of halogenated benzamide derivatives—specifically 2-ethoxy-N-(4-iodophenyl)benzamide (CAS: 312588-69-5)—structural validation is often limited by the resolution of solution-state techniques. While NMR (


H, 

C) confirms connectivity, it fails to definitively characterize the supramolecular assembly driven by the iodine atom’s

-hole (halogen bonding) and the critical torsional rigidity induced by the 2-ethoxy substituent.

This guide establishes Single Crystal X-Ray Diffraction (SC-XRD) as the definitive validation method for this compound class. We compare its efficacy against standard spectroscopic alternatives and provide a field-tested protocol for crystallizing and resolving this specific iodinated scaffold.

Strategic Comparison: Why SC-XRD is the "Gold Standard"

For 2-ethoxy-N-(4-iodophenyl)benzamide, the primary structural challenge is not connectivity, but conformation and intermolecular interaction . The iodine atom is not merely a substituent; it is a structure-directing agent.

Comparative Analysis: SC-XRD vs. NMR/IR/MS
FeatureSolution NMR (

H, NOESY)
FT-IR Spectroscopy SC-XRD (Recommended)
Primary Output Connectivity & relative proximityFunctional group presenceAbsolute 3D atomic coordinates
Halogen Bonding Inferred (via chemical shift perturbation)Invisible (mostly silent)Direct Visualization (Geometry & Distance)
Conformational Locking Averaged over time (dynamic)N/APrecise Torsion Angles (Static)
Intramolecular H-Bond Suggested by

shift of NH
Suggested by

shift
Definitively mapped (

)
Iodine Characterization Indirect effect on adjacent carbonsC-I stretch (often obscured)Heavy atom scattering (High Confidence)
The "Sigma-Hole" Imperative

The 4-iodophenyl moiety exhibits a region of positive electrostatic potential (the


-hole) opposite the C-I bond. In drug design, this drives binding affinity.[1]
  • NMR Limitation: Cannot distinguish between a steric clash and a directional halogen bond.

  • SC-XRD Advantage: Directly resolves the C-I

    
    O/N angle. A linear angle (
    
    
    
    ) confirms a halogen bond, a critical quality attribute for structure-activity relationship (SAR) studies.
Technical Deep Dive: The Validation Logic

The structural integrity of this molecule hinges on two competing interactions which only X-ray crystallography can resolve simultaneously:

  • The "2-Ethoxy" Lock (Intramolecular): The ethoxy oxygen at position 2 typically acts as a hydrogen bond acceptor for the amide proton. This forms a pseudo-six-membered ring, locking the benzamide core into a planar conformation.

    • Hypothesis: This planar core improves membrane permeability by masking polarity.

    • Validation: SC-XRD measures the planarity deviation (RMSD) of the benzamide moiety.

  • The "4-Iodo" Anchor (Intermolecular): The iodine atom seeks electron-rich partners (Lewis bases) in the crystal lattice (e.g., the carbonyl oxygen of a neighboring molecule).

    • Validation: SC-XRD measures the intermolecular distance

      
      . If 
      
      
      
      (sum of van der Waals radii), a structure-stabilizing interaction is confirmed.
Visualizing the Interaction Logic

StructuralLogic Compound 2-ethoxy-N-(4-iodophenyl)benzamide Ethoxy 2-Ethoxy Group (Intramolecular Lock) Compound->Ethoxy Iodo 4-Iodo Group (Intermolecular Anchor) Compound->Iodo XRD SC-XRD Analysis Ethoxy->XRD Diffraction Iodo->XRD Diffraction Result1 Planarity Confirmation (Bioavailability indicator) XRD->Result1 Torsion Angles Result2 Halogen Bond Geometry (Target binding mimic) XRD->Result2 Contact Distances < vdW

Figure 1: The dual-validation pathway. SC-XRD simultaneously resolves the internal conformational lock (Ethoxy) and the external supramolecular anchor (Iodo).

Experimental Protocol: From Powder to CIF

This protocol is optimized for benzamide derivatives, addressing the specific challenge of the heavy iodine atom (absorption) and the flexibility of the ethoxy tail.

Phase 1: Crystallization (Vapor Diffusion)

Direct evaporation often yields amorphous powder for this class. Slow vapor diffusion is required.

  • Solvent Selection: Dissolve 20 mg of the compound in Dichloromethane (DCM) or Tetrahydrofuran (THF) (0.5 mL). These solvents solubilize the hydrophobic iodine interactions.

  • Antisolvent: Use n-Hexane or Pentane .

  • Setup:

    • Place the solution in a small inner vial.

    • Place the inner vial into a larger jar containing 2 mL of the antisolvent.

    • Cap the large jar tightly.

  • Timeline: Allow to stand undisturbed at 4°C for 3–7 days. The iodine atom enhances polarizability, often leading to large, block-like crystals suitable for diffraction.

Phase 2: Data Collection (The Iodine Factor)

Critical Step: Iodine (


) absorbs X-rays significantly (

is high).
  • Source: Use Mo-K

    
     radiation  (
    
    
    
    Å).
    • Why: Cu-K

      
       causes excessive absorption and fluorescence with iodine, leading to poor data quality.
      
  • Temperature: Collect at 100 K (Cryostream).

    • Why: The ethoxy chain is thermally active. Room temperature data will result in "smeared" electron density (high thermal ellipsoids) for the ethyl group, obscuring the precise conformation.

Phase 3: Refinement Strategy
  • Absorption Correction: Apply Multi-scan or Gaussian analytical absorption correction. This is mandatory due to the iodine atom.

  • Disorder Handling: Check the ethyl group (C8-C9). If the thermal ellipsoids are elongated, model with a split-site disorder (PART 1 / PART 2 commands in SHELX).

  • Validation: Ensure the Flack parameter is checked if the space group is non-centrosymmetric (though unlikely for this achiral molecule, packing forces can sometimes induce chiral space groups).

Workflow Diagram

Workflow Step1 1. Synthesis & Purification (>95% Purity required) Step2 2. Crystallization (DCM/Hexane Vapor Diffusion) Step1->Step2 Step3 3. Crystal Selection (Check extinction under polarized light) Step2->Step3 Step4 4. X-Ray Data Collection (Mo-Source, 100K) Step3->Step4 Step5 5. Structure Solution (SHELXT) & Refinement (SHELXL) Step4->Step5 Step6 6. Validation (CheckCIF) Focus: Iodine Absorption Correction Step5->Step6

Figure 2: Step-by-step crystallographic workflow optimized for iodinated benzamides.

Anticipated Results & Data Interpretation

When analyzing the solved structure, compare your data against these benchmarks typical for N-phenylbenzamides:

Structural ParameterExpected ValueSignificance
Amide Bond Length (

)
1.35 – 1.38 ÅIndicates partial double bond character (resonance).
Intramolecular H-Bond (

)
2.6 – 2.7 Å (D

A)
Crucial: Locks the "cis-like" conformation.
Torsion Angle (Phenyl-Amide-Phenyl) Non-planar (

twist)
The steric bulk of the 2-ethoxy group usually forces the two aromatic rings out of coplanarity.
Halogen Bond (

)


is usually a Carbonyl Oxygen. This proves the

-hole interaction.[1]
R-Factor (

)

High quality. If

, check iodine absorption correction.
References
  • Gilday, L. C., et al. (2015). Halogen Bonding in Supramolecular Chemistry. Chemical Reviews, 115(15), 7118-7195. [Link]

  • Saeed, A., et al. (2008). The Crystal Structure of 2-Nitro-N-(4-nitrophenyl)benzamide. Turkish Journal of Chemistry, 32, 481-486. (Provides comparative benzamide packing motifs). [Link]

  • Metrangolo, P., et al. (2008). Halogen Bonding in Crystal Engineering. Accounts of Chemical Research, 41(9), 1157–1167. [Link]

  • Gawade, R. L., et al. (2016).[2] Comparative Study of dG Affinity vs. DNA Methylation Modulating Properties. RSC Advances. (Example of benzamide derivative crystallography). [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 2-ethoxy-N-(4-iodophenyl)benzamide

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates i...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it culminates in their safe and compliant disposal. This guide provides a detailed protocol for the proper disposal of 2-ethoxy-N-(4-iodophenyl)benzamide, a halogenated aromatic amide. The procedures outlined here are grounded in the principles of laboratory safety, environmental responsibility, and regulatory compliance, ensuring that the disposal process is as rigorous as the research that precedes it.

Hazard Assessment and Chemical Profile

2-ethoxy-N-(4-iodophenyl)benzamide is a solid organic compound. Its key structural features are an aromatic amide and a carbon-iodine bond. This composition places it in the category of halogenated organic compounds .

  • Halogenated Organics : Compounds containing fluorine, chlorine, bromine, or iodine are treated as a special class of chemical waste.[1] They are often subject to specific disposal regulations due to their potential to form persistent and toxic environmental pollutants if not handled correctly.[2] Incineration is a common disposal method for these compounds, but it must be done in specialized facilities equipped to handle the corrosive and toxic byproducts, such as hydrogen iodide, that can be generated.[1]

  • Aromatic Amides : Benzamide-type structures can exhibit biological activity and may present toxicological hazards. For instance, some benzamides are known to be harmful if swallowed, and some are suspected of causing genetic defects.[3]

Given these characteristics, 2-ethoxy-N-(4-iodophenyl)benzamide must be treated as hazardous waste. Under no circumstances should it be disposed of in regular trash or down the drain.[4][5] Improper disposal can lead to the contamination of water systems and harm to aquatic organisms.[6]

Key Safety and Handling Precautions
Precaution CategorySpecific RecommendationsRationale
Personal Protective Equipment (PPE) Nitrile gloves, chemical safety goggles, and a lab coat are mandatory.[7]To prevent skin and eye contact with the chemical.[5]
Engineering Controls Handle the solid compound in a chemical fume hood.To avoid inhalation of fine dust particles.[8]
Spill Management In case of a spill, sweep up the solid material carefully to avoid creating dust, and place it in a designated hazardous waste container.[5][8]To contain the hazardous material and prevent wider contamination.
Storage Store in a tightly closed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[3]To maintain chemical stability and prevent accidental reactions.

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of 2-ethoxy-N-(4-iodophenyl)benzamide is a multi-step process that begins at the point of generation and ends with its collection by trained Environmental Health & Safety (EHS) personnel.

Diagram of the Disposal Decision Workflow

DisposalWorkflow Disposal Workflow for 2-ethoxy-N-(4-iodophenyl)benzamide cluster_0 Step 1: At the Bench cluster_1 Step 2: Segregation & Accumulation cluster_2 Step 3: Final Disposal Start Waste Generated: Solid 2-ethoxy-N-(4-iodophenyl)benzamide or contaminated materials PPE Don Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves Start->PPE Container Select a compatible, leak-proof waste container with a screw-top cap. PPE->Container Labeling Affix a 'Hazardous Waste' label. Clearly write: 'Waste 2-ethoxy-N-(4-iodophenyl)benzamide' and other components. Container->Labeling Segregation Is the waste a halogenated organic? Labeling->Segregation Halogenated Place in the designated 'Halogenated Organic Waste' container. Segregation->Halogenated Yes SAA Store the sealed container in a designated Satellite Accumulation Area (SAA). Halogenated->SAA PickupRequest Once container is full or project is complete, submit a waste pickup request to EHS. SAA->PickupRequest EHS EHS/EHRS collects the waste for final, compliant disposal (e.g., incineration). PickupRequest->EHS

Caption: Decision workflow for compliant disposal.

Experimental Protocol for Disposal
  • Initial Waste Collection :

    • At the point of generation, collect all solid waste containing 2-ethoxy-N-(4-iodophenyl)benzamide. This includes unreacted material, contaminated spatulas, weighing paper, and gloves.

    • For grossly contaminated items (e.g., a spill cleaned with absorbent pads), these materials must also be disposed of as hazardous waste.[9]

  • Container Selection :

    • Choose a waste container that is in good condition, compatible with the chemical, and has a secure, screw-top lid.[10] High-density polyethylene (HDPE) containers are generally suitable for solid chemical waste.

    • The container must be clean and dry before use. Never mix different waste streams in the same container unless you are certain of their compatibility.[10]

  • Waste Labeling :

    • As soon as the first particle of waste is added, label the container with a "Hazardous Waste" tag provided by your institution's EHS department.[9]

    • Clearly list all contents, including "Waste 2-ethoxy-N-(4-iodophenyl)benzamide". If it is in a solvent, specify the solvent and the approximate concentration. Full chemical names must be used; avoid abbreviations or formulas.[11]

  • Waste Segregation :

    • This is a critical step. As an iodinated compound, this waste must be segregated into the halogenated organic waste stream.[1] Laboratories often have separate, designated containers for halogenated and non-halogenated solvents and solids.[11]

    • Rationale : Halogenated waste requires specific incineration conditions to prevent the release of toxic and corrosive gases. Mixing it with non-halogenated waste complicates and increases the cost of disposal.[12]

  • Accumulation in a Satellite Accumulation Area (SAA) :

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][13] This area must be at or near the point of waste generation.[13]

    • The container must be kept closed at all times except when adding waste.[11][13]

    • Do not accumulate more than 55 gallons of hazardous waste (or 1 quart of acutely toxic waste) in your SAA.[14]

  • Request for Pickup :

    • Once the waste container is full or when the research project is complete, arrange for its disposal by contacting your institution's EHS or Office of Research Safety.[9]

    • Complete a chemical waste collection request form as required by your institution.[9] Do not allow waste to accumulate for extended periods; many institutions have a maximum storage time of one year for partially filled containers.[10]

Guiding Principles and Trustworthiness

This protocol is designed as a self-validating system. By adhering to the principles of clear labeling, stringent segregation, and proper containment, the risk of accidental exposure or environmental release is minimized. The causality behind these choices is clear:

  • Segregation prevents reactive hazards and ensures proper final treatment. Mixing incompatible wastes, such as acids with cyanides or oxidizing agents with organic compounds, can lead to violent reactions.[10]

  • Secure containment prevents leaks and spills. A tightly sealed container is the primary barrier between the hazardous material and the laboratory environment.[10]

  • Clear labeling ensures safe handling at every stage. From the lab bench to the final disposal facility, accurate information about the container's contents is essential for safety and regulatory compliance.[13]

Ultimately, all laboratory personnel are responsible for the waste they generate.[14] Adhering to these procedures not only ensures compliance with federal and local regulations but also fosters a culture of safety and environmental stewardship that is the bedrock of trustworthy scientific practice. Always consult your institution's specific waste management guidelines, as they may have additional requirements.[4]

References

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • American Chemical Society. (n.d.). Hazardous Waste and Disposal. Retrieved from [Link]

  • University of Florida Environmental Health & Safety. (n.d.). Laboratory Waste Management Guidelines. Retrieved from [Link]

  • Vanderbilt University Medical Center. (2023, October). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • Braun Research Group, University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from [Link]

  • ScienceLab.com. (2010). Material Safety Data Sheet Benzamide. Retrieved from [Link]

  • Solera ATO, LLC. (n.d.). Oxyfluorfen 2E Herbicide Safety Data Sheet. Retrieved from [Link]

  • Bucknell University. (2016). Hazardous Waste Segregation. Retrieved from [Link]

  • Organic Chemistry Praktikum. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Retrieved from [Link]

  • California Air Resources Board. (1998). SB 1731 Guidelines for Halogenated Solvents Degreasing Operations. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.